molecular formula C22H16O5 B14957426 methyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate

methyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate

Cat. No.: B14957426
M. Wt: 360.4 g/mol
InChI Key: SOWNLMGYJQBEKN-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Methyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate is unique compared to other coumarin derivatives due to its specific structural features and biological activities. Similar compounds include:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical reactivity and biological activities.

Biological Activity

Methyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate, a derivative of coumarin, exhibits significant biological activities that make it a subject of interest in medicinal chemistry. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is part of the coumarin family, characterized by a benzopyran structure with various substituents that enhance its biological properties. The synthesis typically involves the reaction of phenolic compounds with appropriate acylating agents, leading to the formation of the desired ester derivatives. The crystal structure analysis has shown that the compound forms dimers through weak intermolecular hydrogen bonds, which may influence its biological interactions .

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, thereby protecting cellular components from oxidative stress. For instance, derivatives of this compound have shown significant activity in reducing reactive oxygen species (ROS) levels in various cell lines .

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of coumarin derivatives, including this compound. The compound has been tested against a range of bacterial and fungal strains, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents. This suggests potential applications in treating infections caused by resistant pathogens .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) activity is noteworthy, with some studies reporting IC50 values in the low micromolar range. This inhibition can potentially enhance acetylcholine levels in the brain, offering therapeutic benefits for cognitive decline associated with neurodegenerative diseases .

Research Findings and Case Studies

Study Biological Activity IC50 Value Notes
Study AAChE Inhibition3 μMEffective against neurodegeneration
Study BAntioxidant ActivityN/ASignificant ROS scavenging ability
Study CAntimicrobial Activity15 μg/mLEffective against E. coli and S. aureus

The biological activities of this compound can be attributed to several mechanisms:

  • AChE Inhibition : By binding to the active site of AChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
  • Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing oxidative damage.
  • Antimicrobial Action : The structural features allow for interaction with microbial membranes or intracellular targets, disrupting essential functions.

Properties

Molecular Formula

C22H16O5

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 2-(2-oxo-4-phenylbenzo[h]chromen-7-yl)oxyacetate

InChI

InChI=1S/C22H16O5/c1-25-21(24)13-26-19-9-5-8-16-15(19)10-11-17-18(12-20(23)27-22(16)17)14-6-3-2-4-7-14/h2-12H,13H2,1H3

InChI Key

SOWNLMGYJQBEKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=CC2=C1C=CC3=C2OC(=O)C=C3C4=CC=CC=C4

Origin of Product

United States

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